molecular formula C7H15ClN2O B8506534 trans-3-aminocyclohexanecarboxamide hydrochloride

trans-3-aminocyclohexanecarboxamide hydrochloride

Katalognummer: B8506534
Molekulargewicht: 178.66 g/mol
InChI-Schlüssel: ZCFBGXVDLNNMDE-GEMLJDPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-3-aminocyclohexanecarboxamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the use of tert-butyl carbamate (N-Boc) as a protecting group, which is later deprotected using hydrogen chloride gas under solvent-free conditions .

Industrial Production Methods

Industrial production of trans-3-aminocyclohexanecarboxamide hydrochloride often involves scalable and sustainable methods. The ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor is one such method. This approach allows for the controlled and stoichiometric release of hydrogen chloride gas, making the process efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

trans-3-aminocyclohexanecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives.

Wissenschaftliche Forschungsanwendungen

trans-3-aminocyclohexanecarboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of trans-3-aminocyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to trans-3-aminocyclohexanecarboxamide hydrochloride include:

Uniqueness

This compound is unique due to its specific structural configuration and the presence of both amine and carboxamide functional groups

Eigenschaften

Molekularformel

C7H15ClN2O

Molekulargewicht

178.66 g/mol

IUPAC-Name

(1S,3S)-3-aminocyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m0./s1

InChI-Schlüssel

ZCFBGXVDLNNMDE-GEMLJDPKSA-N

Isomerische SMILES

C1C[C@@H](C[C@H](C1)N)C(=O)N.Cl

Kanonische SMILES

C1CC(CC(C1)N)C(=O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.